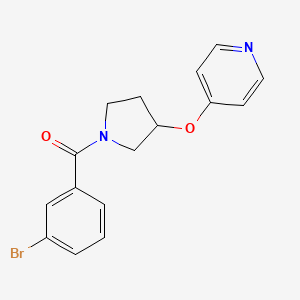

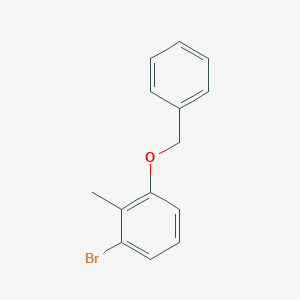

![molecular formula C22H21N3O3 B2397756 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1797953-80-0](/img/structure/B2397756.png)

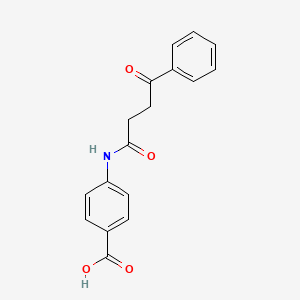

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar benzoxazole-based compounds has been reported in the literature . For instance, the synthesis of 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides involved the use of tert-butyl 4-(benzo[d]oxazol-2-yl)piperidine-1-carboxylate as a starting material . The reaction was carried out in dichloromethane (DCM) with trifluoroacetic acid (TFA) at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple ring structures and functional groups. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to analyze the structure of such compounds .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be quite diverse, depending on the specific substituents present on the benzoxazole ring. In some cases, these compounds have been found to undergo dimerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Techniques such as HRMS and NMR can provide information about the molecular weight and structural features of the compound .科学的研究の応用

Orexin Receptor Antagonism for Insomnia Treatment : A related compound, SB-649868, an orexin 1 and 2 receptor antagonist, has been investigated for treating insomnia. The study focused on its disposition and metabolism in humans after oral administration. It was found to be extensively metabolized, primarily via oxidation of the benzofuran ring (Renzulli et al., 2011).

Potential Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the given compound, have been synthesized and evaluated as potential antipsychotic agents. Their efficacy was assessed in vitro and in vivo for their ability to antagonize apomorphine-induced responses in mice (Norman et al., 1996).

Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. The introduction of a bulky moiety in the benzamide significantly increased activity, suggesting potential applications in treating dementia (Sugimoto et al., 1990).

Antibacterial Activity : Metal complexes of benzamides, structurally related to the queried compound, have shown significant in vitro antibacterial activity against various bacterial strains. The copper complexes exhibited better activities than free ligands and standard antibiotics against some bacteria (Khatiwora et al., 2013).

Sigma Receptor Ligands : Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized and exhibited high affinity at the sigma-1 receptor. These ligands have potential applications in neurological and psychiatric disorders (Marriott et al., 2012).

CGRP Receptor Antagonism : A compound similar to the queried one, with the potential to act as a calcitonin gene-related peptide (CGRP) receptor antagonist, has been developed. This research highlights the convergent, stereoselective synthesis of the compound, indicating its potential in treating conditions like migraine (Cann et al., 2012).

作用機序

While the specific mechanism of action for “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is not mentioned in the retrieved papers, similar benzoxazole-based compounds have been studied for their inhibitory activities against certain enzymes. For example, 2-phenyl benzoxazole sulfonamide derivatives have shown potential as inhibitors of the inhA enzyme, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis .

Safety and Hazards

将来の方向性

The future research directions for “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, benzoxazole derivatives have been identified as potential inhibitors of G-protein-coupled receptor kinases, which are emerging therapeutic targets for the treatment of cardiovascular disease .

特性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-21(20-13-16-5-1-3-7-18(16)27-20)23-14-15-9-11-25(12-10-15)22-24-17-6-2-4-8-19(17)28-22/h1-8,13,15H,9-12,14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTITXBYXGKYKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

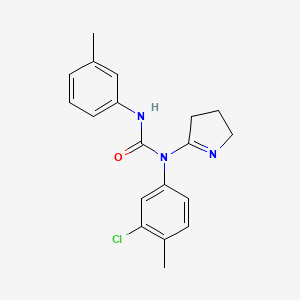

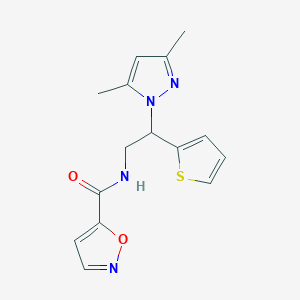

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)